Ethyl 4,6-dichloropyridazine-3-carboxylate
Overview
Description
Ethyl 4,6-dichloropyridazine-3-carboxylate is a chemical compound that falls under the class of organic compounds known as pyridazines and derivatives . It has a molecular weight of 221.04 . This compound is a useful reagent for the green preparation of Deucravacitinib, a deuterated API for TYK2 Inhibition .
Synthesis Analysis
The synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate involves a nitrogen purged Schlenk flask containing Ethyl 4,6-dihydroxypyridazine-3-carboxylate to which phosphorus oxychloride is added . The vessel is sealed and heated to 100 °C for 3.5 hours. The reaction is cooled to room temperature and the excess phosphorus oxychloride is removed in vacuo .Molecular Structure Analysis
The IUPAC name of Ethyl 4,6-dichloropyridazine-3-carboxylate is ethyl 4,6-dichloro-3-pyridazinecarboxylate . The InChI code is 1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3 . The Canonical SMILES is CCOC(=O)C1=NN=C(C=C1Cl)Cl .Physical And Chemical Properties Analysis
Ethyl 4,6-dichloropyridazine-3-carboxylate has a molecular weight of 221.04 g/mol . It has a XLogP3-AA of 2 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has 3 rotatable bond count . Its exact mass and monoisotopic mass is 219.9806328 g/mol . Its topological polar surface area is 52.1 Ų . It has 13 heavy atom count . It has a complexity of 191 .Scientific Research Applications
Pharmaceutical Development
Ethyl 4,6-dichloropyridazine-3-carboxylate: is a valuable reagent in the synthesis of novel pharmaceutical compounds. It has been specifically utilized in the green preparation of Deucravacitinib , which is a deuterated active pharmaceutical ingredient (API) for TYK2 inhibition . This compound represents a significant advancement in the treatment of autoimmune diseases by targeting the TYK2 enzyme, which plays a crucial role in immune signaling.
Chemical Synthesis
This compound serves as a crucial intermediate in various chemical synthesis processes. Its dichloropyridazine ring is a versatile moiety that can undergo further functionalization to produce a wide array of chemical entities. This makes it an indispensable tool in the chemist’s toolkit for constructing complex molecules .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
As a reagent in the synthesis of deucravacitinib, it likely contributes to the formation of the active compound that inhibits tyk2 . The inhibition of TYK2 can prevent the activation of the JAK-STAT signaling pathway, which is involved in immune response and inflammation .
Biochemical Pathways
Ethyl 4,6-dichloropyridazine-3-carboxylate, as a precursor to Deucravacitinib, impacts the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell . By inhibiting TYK2, the compound can reduce the activity of this pathway, potentially reducing inflammation and immune response .
Pharmacokinetics
It is known that the compound is stored in a freezer under -20°c , suggesting that it may be sensitive to temperature and possibly other environmental factors.
Result of Action
The result of the action of Ethyl 4,6-dichloropyridazine-3-carboxylate, through its role in the synthesis of Deucravacitinib, is the inhibition of TYK2 . This can lead to a decrease in the activity of the JAK-STAT signaling pathway, potentially leading to reduced inflammation and immune response .
Action Environment
The action of Ethyl 4,6-dichloropyridazine-3-carboxylate may be influenced by environmental factors such as temperature, as suggested by its storage conditions . .
properties
IUPAC Name |
ethyl 4,6-dichloropyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWPWJUYSRHMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699912 | |
Record name | Ethyl 4,6-dichloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dichloropyridazine-3-carboxylate | |
CAS RN |
679406-03-2 | |
Record name | Ethyl 4,6-dichloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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